molecular formula C25H24F3N3O3 B15024385 N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbenzamide

N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbenzamide

Cat. No.: B15024385
M. Wt: 471.5 g/mol
InChI Key: NEAPSHPMPZTCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-METHYLBENZAMIDE is a complex organic compound with a unique structure that includes a pyridine ring, a trifluoromethyl group, and a hexahydroindole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-METHYLBENZAMIDE can be achieved through various synthetic routes. One common method involves the coupling of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate reaction conditions. The reaction typically requires the use of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of the amide bond. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-METHYLBENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-METHYLBENZAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-METHYLBENZAMIDE can be compared with other similar compounds, such as:

By understanding the unique features and applications of N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-METHYLBENZAMIDE, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C25H24F3N3O3

Molecular Weight

471.5 g/mol

IUPAC Name

N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-2-ylmethyl)-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-3-methylbenzamide

InChI

InChI=1S/C25H24F3N3O3/c1-15-7-6-8-16(11-15)21(33)30-24(25(26,27)28)20-18(12-23(2,3)13-19(20)32)31(22(24)34)14-17-9-4-5-10-29-17/h4-11H,12-14H2,1-3H3,(H,30,33)

InChI Key

NEAPSHPMPZTCFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2(C3=C(CC(CC3=O)(C)C)N(C2=O)CC4=CC=CC=N4)C(F)(F)F

Origin of Product

United States

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